Schisandrin B

Hepatoprotection Mitochondrial Glutathione Structure-Activity Relationship

Researchers requiring methylenedioxy-dependent hepatoprotection or dual P-gp/MRP1 inhibition cannot substitute Sch A or DDB-structural analogs failing at equivalent dosing. Schisandrin B resolves this: • CCl₄ hepatoprotection: Near-complete protection via mtGSH enhancement & HSP25/70 induction (Sch A: no protection; DDB: no sustained mtGSH). • MDR reversal: Dual P-gp/MRP1 inhibition; stronger MRP1 activity than probenecid at equimolar concentrations. • CYP3A4: Noncompetitive inhibitor, IC₅₀ 5.51 μM (Kᵢ 4.24 μM); confirmed in vivo AUC increase. ≥98% HPLC purity with full CoA.

Molecular Formula C23H28O6
Molecular Weight 400.5 g/mol
CAS No. 82467-52-5
Cat. No. B150266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisandrin B
CAS82467-52-5
Synonyms(+--)-gamma-schizandrin
(-)-gomisin N
Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13aR)-
benzo(3,4)cycloocta(1,2-F)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13AS)-
gamma-schizandrin
gomisin N
schisandrin B
schizandrin B
wuweizisu
Molecular FormulaC23H28O6
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3
InChIInChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3
InChIKeyRTZKSTLPRTWFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Schisandrin B Overview & Procurement


Schisandrin B (Sch B, γ-Schizandrin, CAS 82467-52-5) is the most abundant, bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis (Turcz.) Baillon [1]. The compound possesses a core dibenzocyclooctadiene skeleton characterized by a methylenedioxy group and cyclooctadiene ring [2]. Schisandrin B is recognized as a chemical marker for quality evaluation of Schisandra chinensis materials alongside schisandrol A, schisandrol B, and schisandrin C [3]. The compound exhibits a molecular weight of 400.46 g/mol, and its unique structural features confer distinct pharmacological properties that differentiate it from closely related Schisandra lignans including Schisandrin A, Schisandrin C, and synthetic analogs such as dimethyl diphenyl bicarboxylate (DDB) [4].

Mitochondrial glutathione modulation and hepatoprotection model-response studies
Dual P-gp/MRP1 inhibition assay context
CYP3A4 substrate interaction and drug metabolism research
p38 MAPK pathway-selective signaling investigations

Schisandrin B: Key Differences from Analogs


Within the dibenzocyclooctadiene lignan class, minor structural variations produce profound functional divergence. The presence of the methylenedioxy group on the dibenzocyclooctadiene skeleton is a critical structural determinant for hepatoprotective efficacy [1]. Schisandrin A lacks this methylenedioxy group and fails to protect against CCl₄-induced hepatotoxicity at equivalent dosing [2]. Schisandrin B and C, both possessing the methylenedioxy group, exhibit hepatoprotective activity, but their differential effects on MAPK signaling pathways (p38 vs. ERK/JNK selectivity) dictate distinct anti-inflammatory applications [3]. Furthermore, the synthetic analog DDB (dimethyl diphenyl bicarboxylate), which lacks the cyclooctadiene ring, cannot sustain mitochondrial glutathione redox status under oxidative stress conditions and fails to protect against hepatotoxicity, despite sharing structural similarities [4]. Substituting Schisandrin B with other in-class lignans without understanding these structure-activity relationships will result in loss of specific pharmacological properties.

Schisandrin A

Lacks methylenedioxy group; may not reproduce mitochondrial glutathione enhancement or hepatoprotection model response

Schisandrin C

Inhibits ERK/JNK alongside p38; p38-selective inflammatory signaling outcomes may shift

DDB (synthetic analog)

Lacks cyclooctadiene ring; may not sustain mtGAS/HSP response under oxidative stress; hepatoprotection endpoints may differ

Schisandrin B Comparative Evidence


Methylenedioxy Group: Hepatoprotective Determinant

Schisandrin B (Sch B) provides hepatoprotection due to its methylenedioxy group, while Schisandrin A (Sch A), which lacks this group, fails to protect. Pretreating mice with Sch B (1 mmol/kg/day oral for 3 days) produced almost complete protection against CCl₄ hepatotoxicity, whereas Sch A at the same dosage provided no protection [1]. This is associated with Sch B's ability to enhance hepatic mitochondrial glutathione (mtGSH) levels and glutathione reductase activity [2].

Methylenedioxy group determinant
Head-to-head
Sch B: protection; Sch A: no protection (1 mmol/kg)
Supports methylenedioxy-dependent hepatoprotection model context
CCl₄ mouse model; mitochondrial glutathione elevation
Hepatoprotection Mitochondrial Glutathione Structure-Activity Relationship

Dual P-gp and MRP1 Inhibition in MDR Reversal

Schisandrin B is a dual inhibitor of both P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1) [1]. It reversed drug resistance in four MDR cell lines overexpressing P-gp and fully restored intracellular drug accumulation [2]. Against MRP1, at equimolar concentration, Sch B demonstrated significantly stronger potency than probenecid, a reference MRP1 inhibitor, in restoring daunorubicin accumulation in HL60/ADR cells [1].

Dual P-gp/MRP1 inhibition
Head-to-head
Sch B: stronger MRP1 inhibition vs probenecid at equimolar concentration
Supports dual transporter inhibition assay context
HL60/ADR and HL60/MRP cell lines; daunorubicin accumulation
Cancer Multidrug Resistance P-glycoprotein MRP1

Mitochondrial Glutathione and HSP Induction vs. DDB

Schisandrin B (Sch B) at 2 mmol/kg produced maximal enhancement in hepatic mitochondrial glutathione antioxidant status (mtGAS) and increased both hepatic HSP25 and HSP70 levels at 24 h post-dosing [1]. In contrast, DDB (dimethyl diphenyl bicarboxylate, 2 mmol/kg), a synthetic analog lacking the cyclooctadiene ring, did not sustain mtGAS or HSP70 levels and could not protect against CCl₄ toxicity [2]. Furthermore, Sch B (1 mmol/kg/day, 3 days) suppressed CCl₄-induced plasma ALT increase much more potently than DDB and also decreased plasma SDH activity, which DDB failed to do [3].

Mitochondrial glutathione vs DDB
Head-to-head
Sch B: mtGAS enhancement, HSP25/70 induction, ALT/SDH suppression; DDB: no sustained response, no protection
Supports cyclooctadiene ring requirement for mitochondrial redox maintenance
CCl₄ mouse model, 2 mmol/kg oral
Hepatoprotection Mitochondrial Glutathione Heat Shock Proteins

CYP3A4 Inhibitory Potency vs. Sch A

Schisandrin B (Sch B) inhibits CYP3A activity with an IC₅₀ of 5.51 μM and a Kᵢ of 4.24 μM, while Schisandrin A (Sch A) exhibits an IC₅₀ of 6.60 μM and a Kᵢ of 5.83 μM [1]. Both compounds show mixed noncompetitive and complete inhibition. In vivo, Sch B significantly and dose-dependently inhibited rat hepatic microsomal CYP3A activity with a Kᵢ of 16.64 mg/kg and demonstrated noncompetitive inhibition characteristics [2]. Oral Sch B increased midazolam AUC by 26.1% (8 mg/kg) and 60.6% (16 mg/kg) while decreasing 1′-hydroxy midazolam AUC by 44.5% and 49.2%, respectively [2].

CYP3A4 inhibitory potency
Reported
IC₅₀ = 5.51 μM (Ki = 4.24 μM)
Reported CYP3A4 inhibition potency context; 1.2–1.4× lower vs Sch A
Rat liver microsomes, midazolam substrate
Drug Metabolism CYP3A4 Drug-Drug Interactions

Hydroxyl Radical Scavenging vs. Vitamins E and C

Schisandrin B (sinB) demonstrates potent free radical scavenging activity. In the Fenton reaction system (hydroxyl radical, ·OH), sinB achieved 77% scavenging at 5×10⁻⁴ M, compared to 35% for vitamin E and 56% for vitamin C [1]. In the riboflavin/EDTA system (superoxide anion), sinB showed 46% scavenging, which is greater than vitamin E (23%) but lower than vitamin C (96%) [1]. SinB's scavenging effect on ·OH is 2.2-fold higher than vitamin E and 1.4-fold higher than vitamin C.

Hydroxyl radical scavenging
Head-to-head
·OH scavenging: 77% (Sch B) vs 35% (Vit E), 56% (Vit C)
Reported higher hydroxyl radical scavenging in tested antioxidant set
Fenton reaction, ESR spin trapping, 5×10⁻⁴ M
Antioxidant Free Radical Scavenging Oxidative Stress

p38 MAPK Selective Inhibition

In Propionibacterium acnes-stimulated THP-1 cells, Schisandrin B (Sch B) exerts a strong inhibitory effect on p38 phosphorylation, a lesser effect on ERK, and almost no effect on JNK [1]. In contrast, Schisandrin A (Sch A) suppresses JNK with weak effects on ERK and p38, while Schisandrin C (Sch C) inhibits all three proteins, especially ERK [1]. Additionally, Sch B inhibits inflammatory cytokine release at 5 μM, whereas Sch A requires 10 μM to exert comparable effects [1].

p38 MAPK selectivity
Head-to-head
Sch B: strong p-p38 inhibition, minimal ERK, no JNK; Sch A: strong JNK; Sch C: pan-ERK/JNK/p38
Supports p38 pathway-selective inflammatory signaling context
P. acnes-stimulated THP-1 cells; cytokine inhibition at 5 μM
Anti-inflammation MAPK Signaling Acne

Schisandrin B Application Scenarios


Mitochondrial Glutathione-Enhancing Hepatoprotection

Use Schisandrin B when the research objective requires enhancement of hepatic mitochondrial glutathione (mtGSH) status and induction of heat shock proteins (HSP25/70) for protection against oxidative liver injury. Sch B is validated in CCl₄-induced hepatotoxicity models, where it provides almost complete protection, unlike Sch A (no protection) or DDB (no sustained mtGAS). The methylenedioxy group and cyclooctadiene ring are essential for this activity [1][2].

MDR Reversal via Dual P-gp/MRP1 Inhibition

Employ Schisandrin B for investigations requiring dual inhibition of P-glycoprotein and MRP1. Sch B has demonstrated efficacy in reversing drug resistance in multiple MDR cell lines and exhibits stronger MRP1 inhibition than probenecid at equimolar concentrations. Its dual-action profile offers advantages over combinations of specific modulators [1][2].

CYP3A4 Drug-Drug Interaction Studies

Select Schisandrin B as a tool compound for studying CYP3A4 inhibition and its pharmacokinetic consequences. Sch B inhibits CYP3A4 with an IC₅₀ of 5.51 μM (Kᵢ 4.24 μM) and demonstrates noncompetitive inhibition kinetics. It significantly increases the AUC of CYP3A4 substrates like midazolam in vivo [1][2].

p38 MAPK-Mediated Anti-Inflammatory Research

Choose Schisandrin B for experimental models requiring selective p38 MAPK pathway inhibition without confounding JNK or ERK modulation. Sch B shows strong p38 inhibition, minimal ERK effects, and no JNK activity in P. acnes-stimulated inflammatory models, a profile distinct from Sch A and Sch C [1].

Hydroxyl Radical Scavenging in Oxidative Stress

Utilize Schisandrin B for research applications demanding potent hydroxyl radical (·OH) scavenging activity. Sch B demonstrates 77% ·OH scavenging at 5×10⁻⁴ M in Fenton reaction systems, outperforming vitamin E (35%) and vitamin C (56%) [1].

Application
Selection Property
Validation Focus
Mitochondrial glutathione-enhancing hepatoprotection research
Methylenedioxy group and cyclooctadiene ring presence
mtGSH, HSP25/70, and ALT/SDH endpoint monitoring
MDR reversal (dual P-gp/MRP1) studies
Dual transporter inhibition profile
Drug accumulation restoration in P-gp/MRP1 overexpressing lines
CYP3A4 inhibition and drug-interaction research
CYP3A4 inhibitory potency and noncompetitive kinetics
Substrate AUC changes and metabolism endpoint analysis
p38 MAPK pathway-selective inflammation studies
p38 selectivity over ERK/JNK
Cytokine release inhibition and phospho-MAPK profiling
Hydroxyl radical scavenging antioxidant assays
·OH radical neutralization capacity
Comparative scavenging vs Vit E/C in Fenton systems

Technical Documentation Hub

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